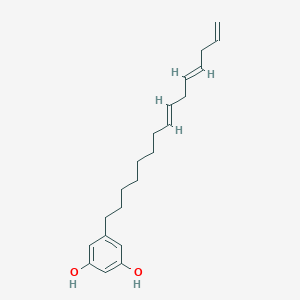![molecular formula C17H13ClN2O2S B227361 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. In addition, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antimicrobial and antifungal agents. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a ligand in coordination chemistry. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential use in the treatment of cancer and other diseases.
Synthesemethoden
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-methylphthalhydrazide in the presence of a thiol reagent such as thiourea or thioglycolic acid. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been investigated for its potential use as a ligand in coordination chemistry.
Eigenschaften
Produktname |
1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine |
|---|---|
Molekularformel |
C17H13ClN2O2S |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
1-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methylphthalazine |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-12-4-2-3-5-13(12)17(20-19-10)23-8-11-6-15-16(7-14(11)18)22-9-21-15/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
XROYOOARSTZEHG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC4=C(C=C3Cl)OCO4 |
Kanonische SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC4=C(C=C3Cl)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)


![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)